2-[(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is a complex organic compound characterized by its unique structural framework. This compound is notable for its potential applications in medicinal chemistry and biological research due to its intricate molecular architecture which combines elements of benzothieno pyrimidine and dibenzo furan.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, which provide detailed information regarding its synthesis and applications. It falls under the classification of organic compounds with potential pharmacological properties, specifically in the realm of drug development and therapeutic applications.
The synthesis of 2-[(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide typically involves multi-step organic reactions. Key steps include:
These synthetic routes require precise control over reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity.
The molecular formula for this compound is , with a molecular weight of approximately 372.48 g/mol. The structure can be represented using various chemical notation systems:
CC(C1=CC2=C(C=C1)C(=O)N(C(=S)N2C)C(=O)C)C
InChI=1S/C20H24N2O3S/c1-12(2)18-15(21)13(19(23)24)9-7-14(22)8-10-16(18)20(25)26/h7-10H,12H2,1-6H3,(H2,21,22)(H,23,24)
The structural features include:
This compound can participate in several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
The mechanism of action for 2-[(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide involves its interaction with specific biological targets. It may bind to enzymes or receptors in cellular pathways:
Data on specific targets remains limited but suggests potential applications in pharmacology.
The physical properties include:
Chemical properties include:
Relevant data on melting point or boiling point are not widely documented but can be inferred from similar compounds within the same class.
The compound has several potential applications:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: